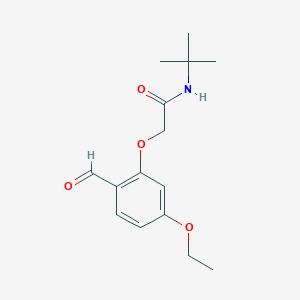

N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

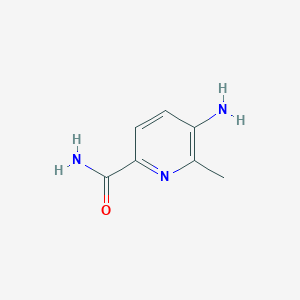

N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been linked to numerous beneficial effects on metabolism and health. A-769662 has gained attention in the scientific community for its potential as a therapeutic agent for metabolic diseases such as obesity, diabetes, and cancer.

Aplicaciones Científicas De Investigación

Chemoselective Synthesis

A study detailed the chemoselective acetylation of 2-aminophenol, showcasing a process optimization, mechanism, and kinetics for the synthesis of N-(2-hydroxyphenyl)acetamide derivatives. These derivatives are crucial intermediates in the natural synthesis of antimalarial drugs. The research demonstrated the efficacy of different acyl donors, with vinyl acetate identified as the most effective due to its irreversible reaction, highlighting a kinetically controlled synthesis pathway (Magadum & Yadav, 2018).

Pharmacological Assessment of Acetamide Derivatives

Another investigation synthesized novel acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The study synthesized a series of compounds starting from the Leuckart reaction, with certain derivatives showing comparable activities to standard drugs. This suggests the presence of specific substituents like bromo, tert-butyl, and nitro groups enhances biological activity (Rani et al., 2016).

Antioxidant Activities of Phenols

Research into the antioxidant activities of phenols and catechols, including derivatives with tert-butyl groups, measured their hydrogen atom donating activities. The study's findings contribute to understanding the antioxidant potential of such phenolic compounds, with implications for their application in mitigating oxidative stress (Barclay et al., 1999).

Rhodium-Catalyzed Asymmetric Hydrogenation

A particular focus has been on the development of rigid P-chiral phosphine ligands containing tert-butylmethylphosphino groups for use in rhodium-catalyzed asymmetric hydrogenation. These catalysts facilitate the synthesis of chiral pharmaceutical ingredients, showcasing the chemical utility and application in drug synthesis processes (Imamoto et al., 2012).

Propiedades

IUPAC Name |

N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-5-19-12-7-6-11(9-17)13(8-12)20-10-14(18)16-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJKJVKOSBFIFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C=O)OCC(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(4-methylpiperazin-1-yl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2439092.png)

![2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2439093.png)

![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2439098.png)

![2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2439100.png)

![Methyl (E)-4-[benzyl-[(6-methylpyridin-2-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2439103.png)

![5-Ethyl-8-methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2439106.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2439115.png)